molecular formula C5H7P B14324476 3-Methyl-1H-phosphole CAS No. 110809-10-4

3-Methyl-1H-phosphole

Cat. No.: B14324476
CAS No.: 110809-10-4
M. Wt: 98.08 g/mol
InChI Key: VCVZDVCUSFILPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-phosphole: is an organophosphorus compound with the molecular formula C₅H₇P . It is a derivative of phosphole, a five-membered heterocycle containing phosphorus.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1H-phosphole can be synthesized through several methods. One common approach involves the reaction of a 1,3-diene with a phosphonous chloride (RPCl₂) followed by dehydrohalogenation . Another method includes the preparation via zirconacyclopentadienes by reaction with PhPCl₂ .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale production.

Mechanism of Action

The mechanism of action of 3-Methyl-1H-phosphole involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic systems . The pathways involved include coordination to transition metals and participation in catalytic cycles .

Properties

CAS No.

110809-10-4

Molecular Formula

C5H7P

Molecular Weight

98.08 g/mol

IUPAC Name

3-methyl-1H-phosphole

InChI

InChI=1S/C5H7P/c1-5-2-3-6-4-5/h2-4,6H,1H3

InChI Key

VCVZDVCUSFILPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CPC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.